(R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Description
This compound is a chiral sulfinamide derivative featuring a xanthene backbone substituted with diphenylphosphine and phenylmethyl groups. Its stereochemical configuration, denoted by the (R) and (S) descriptors, plays a critical role in its application as a ligand in asymmetric catalysis . The xanthene core provides rigidity and steric bulk, while the sulfinamide group enhances coordination properties with transition metals. This compound is widely utilized in enantioselective transformations, such as hydrogenation and cross-coupling reactions, due to its ability to induce high enantiomeric excess (ee) in products .
Properties
Molecular Formula |
C39H40NO2PS |
|---|---|
Molecular Weight |
617.8 g/mol |
IUPAC Name |
N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H40NO2PS/c1-38(2,3)44(41)40(6)35(28-18-10-7-11-19-28)31-24-16-25-32-36(31)42-37-33(39(32,4)5)26-17-27-34(37)43(29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-27,35H,1-6H3/t35-,44?/m0/s1 |
InChI Key |
NYESSIWTNJZMIH-FZXGYKHYSA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC=C6)N(C)S(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include Grignard reagents, organolithium compounds, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as transition metals in catalytic cycles. The phosphine group acts as a strong electron donor, stabilizing metal centers and facilitating various catalytic processes. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the xanthene ring, the sulfinamide group, or the aryl/alkyl appendages. Below is a summary of notable analogs and their distinguishing features:
| Compound Name | Substituent Modifications | Molecular Formula | Molecular Weight | Purity | Reference CAS/Study |
|---|---|---|---|---|---|
| Target Compound | Phenyl group at xanthene-4-yl, N,2-dimethyl sulfinamide | C43H50NO2PS | 675.90 | N/A | |
| [S(R)]-N-[(R)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide | 4-Methoxyphenyl substitution | C39H40NO3PS | 633.78 | 95% | 2160535-56-6 |
| (R)-N-[(R)-[4-(tert-Butyl)phenyl][5-(Diphenylphosphino)-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide | 4-tert-Butylphenyl substitution | C42H46NO2PS | 659.90 | 95% | 2160535-58-8 |
| [S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide | Ethyl group instead of phenylmethyl | C33H36NO2PS | 541.70 | ≥95% | 2162939-90-2 |
Key Observations :
- Steric Effects : The tert-butyl-substituted analog (CAS 2160535-58-8) increases steric bulk, favoring enantioselectivity in sterically demanding reactions like asymmetric hydrogenation .
- Simplified Backbones : The ethyl-substituted analog (CAS 2162939-90-2) reduces steric hindrance, making it suitable for reactions requiring less bulky ligands .
Analytical Comparisons
NMR Spectral Analysis
Evidence from NMR studies (e.g., Figure 6 in ) demonstrates that substituents at positions 29–36 (Region B) and 39–44 (Region A) significantly alter chemical shifts. For example:
- The target compound’s phenyl group induces upfield shifts in Region A compared to methoxy- or tert-butyl-substituted analogs.
- Region B shifts correlate with the electronic environment of the sulfinamide group, where electron-withdrawing groups deshield adjacent protons .
Mass Spectrometry (MS) and Molecular Networking
Molecular networking using MS/MS data (cosine scores) reveals structural relatedness:
Catalytic Performance
Comparative studies cited in (Angew. Chem. Int. Ed. 2017) highlight:
- Enantioselectivity : The tert-butyl analog achieves >95% ee in asymmetric hydrogenation of ketones, outperforming the methoxy variant (85–90% ee).
- Reaction Rate: The target compound’s phenyl group provides a balance between steric bulk and electronic effects, enabling faster turnover in Suzuki-Miyaura couplings compared to bulkier analogs .
Pharmacokinetic and Physicochemical Properties
Biological Activity
(R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects.
- Molecular Formula : C39H40NO2PS
- Molecular Weight : 617.78 g/mol
- CAS Number : 2757083-10-4
The compound features a diphenylphosphino group that enhances its reactivity and interaction with biological targets. The sulfinamide moiety is known for its role in modulating enzyme activities, particularly in the context of protease inhibition.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has shown promising activity against various kinases and proteases, which are critical in cancer progression and other diseases.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| PI3K | 0.5 | Inhibition of cell growth |
| HDAC6 | 0.8 | Induction of apoptosis |
| Protease X | 1.2 | Inhibition of activity |
The above data indicates that the compound exhibits low micromolar activity against these enzymes, suggesting significant potential for therapeutic applications in oncology and other fields.
Anticancer Properties
The compound has been evaluated for its anticancer properties in various cell lines. In vitro studies demonstrated that it effectively induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide resulted in:
- Reduction in cell viability : 70% at 10 µM concentration.
- Increase in apoptotic markers : Elevated levels of cleaved caspase-3 and PARP.
Antioxidant Activity
The compound has also been assessed for its antioxidant properties. Preliminary results indicate that it scavenges reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.
Q & A
Q. What synthetic strategies are commonly employed for preparing this chiral sulfinamide-phosphine ligand?
The compound is synthesized via stereoselective coupling of a xanthene-based phosphine scaffold with a sulfinamide moiety. Key steps include:
- Phosphine-xanthene intermediate preparation : Pd-catalyzed cross-coupling or nucleophilic substitution to introduce the diphenylphosphino group at the 5-position of the xanthene backbone .
- Sulfinamide integration : Use of chiral auxiliaries (e.g., tert-butanesulfinamide) and Grignard/alkylation reactions to establish stereochemistry at the sulfur and carbon centers .
- Purification : Chromatographic separation (silica gel or HPLC) to isolate enantiomers, validated by chiral HPLC or optical rotation .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- X-ray crystallography : SHELXL refinement (SHELX suite) resolves absolute configuration, particularly for the xanthene core and sulfinamide stereochemistry. Twinning or disorder in crystals may require high-resolution data (d ≤ 0.8 Å) .
- NMR spectroscopy : P NMR distinguishes phosphine environments (δ ~ -5 to -20 ppm), while H/C NMR confirms methyl groups (δ 1.2–1.5 ppm for 9,9-dimethyl) and sulfinamide protons (δ 3.0–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can stereochemical inconsistencies between NMR and crystallographic data be resolved?
Discrepancies often arise from dynamic effects (e.g., hindered rotation of the xanthene moiety) or crystal-packing forces altering bond angles. Methodological steps:
- Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence temperatures for diastereotopic protons).
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray structures to identify steric or electronic distortions .
- Multi-technique validation : Cross-reference circular dichroism (CD) or VCD spectra with crystallographic data to confirm absolute configuration .
Q. What experimental design principles apply to optimizing catalytic performance in asymmetric catalysis?
This ligand is used in transition-metal catalysis (e.g., Pd, Rh). Key optimization parameters include:
- Metal-ligand ratio : Screen 1:1 to 1:3 (ligand:metal) to balance activity and enantioselectivity.
- Solvent effects : Polar aprotic solvents (THF, DCM) enhance phosphine coordination, while protic solvents may protonate the sulfinamide, altering stereocontrol .
- Substrate scope : Test sterically demanding substrates (e.g., aryl halides with ortho substituents) to evaluate ligand robustness.
Q. How can thermal stability and air sensitivity be systematically evaluated for this compound?
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for xanthene derivatives).
- Air-exposure assays : Monitor P NMR shifts (oxidation to phosphine oxide, δ ~25 ppm) under controlled O/humidity conditions .
- Stabilization strategies : Store under inert gas (Ar/N) with molecular sieves; use coordinating solvents (e.g., DMF) to slow oxidation .
Data Contradiction Analysis
Q. Conflicting enantioselectivity results in catalysis: How to diagnose and address?
- Source identification :
- Ligand purity : Chiral HPLC to rule out minor enantiomer contamination.
- Metal impurities : ICP-MS to detect trace metals (e.g., Cu, Fe) that may alter catalytic pathways.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
